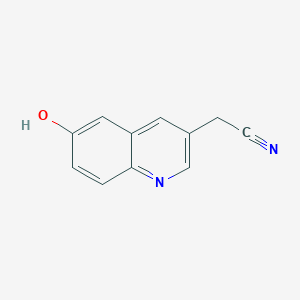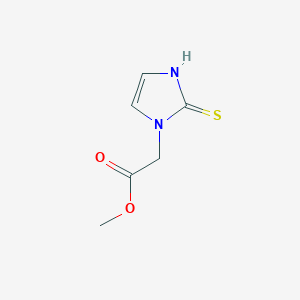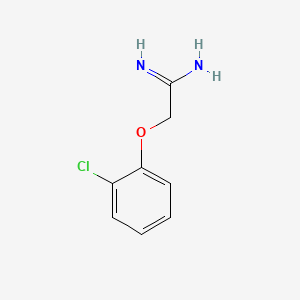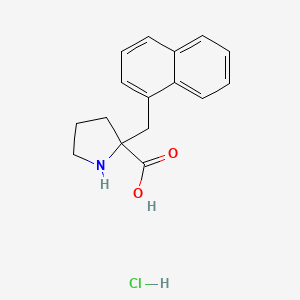![molecular formula C9H19NO2 B15094961 4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
4-[(3-Methylbutyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Methylbutyl)amino]butanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of butanoic acid, where the amino group is substituted with a 3-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with 3-methylbutylamine. One common method is the amidation reaction, where butanoic acid is reacted with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Methylbutyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-Methylbutyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3-Methylbutyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)butanoic acid: Similar structure but with a methyl group instead of a 3-methylbutyl group.
3-Aminobutanoic acid: Lacks the 3-methylbutyl substitution.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: An ester derivative with a different functional group.
Uniqueness
This uniqueness makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
4-(3-methylbutylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7-10-6-3-4-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HJNSJTBPIWSDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)


amine](/img/structure/B15094920.png)




![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
